4-(2,2,3,3-Tetrafluorocyclobutyl)benzoic acid
Description
Properties
IUPAC Name |
4-(2,2,3,3-tetrafluorocyclobutyl)benzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8F4O2/c12-10(13)5-8(11(10,14)15)6-1-3-7(4-2-6)9(16)17/h1-4,8H,5H2,(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNZSWNRQWITRIV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C1(F)F)(F)F)C2=CC=C(C=C2)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8F4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,2,3,3-Tetrafluorocyclobutyl)benzoic acid typically involves the following steps:
Formation of the Tetrafluorocyclobutyl Intermediate: The cyclobutyl ring is fluorinated using reagents such as tetrafluoromethane or other fluorinating agents under controlled conditions.
Coupling with Benzoic Acid: The tetrafluorocyclobutyl intermediate is then coupled with benzoic acid or its derivatives using a coupling reagent like thionyl chloride or a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods
Industrial production of 4-(2,2,3,3-Tetrafluorocyclobutyl)benzoic acid may involve large-scale fluorination processes and optimized coupling reactions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
4-(2,2,3,3-Tetrafluorocyclobutyl)benzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms in the cyclobutyl ring can be substituted with other functional groups under specific conditions.
Oxidation and Reduction: The benzoic acid moiety can undergo oxidation to form corresponding carboxylates or reduction to form alcohols.
Coupling Reactions: The compound can participate in Suzuki–Miyaura coupling reactions to form complex organic molecules.
Common Reagents and Conditions
Substitution: Reagents like sodium hydride or potassium tert-butoxide in aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts and boronic acids in the presence of bases like potassium carbonate.
Major Products
The major products formed from these reactions include substituted benzoic acids, carboxylates, alcohols, and complex organic molecules with extended aromatic systems.
Scientific Research Applications
Scientific Research Applications
4-(2,2,3,3-Tetrafluorocyclobutyl)benzoic acid serves as a valuable building block in the synthesis of various fluorinated organic compounds and polymers. Its applications in scientific research include:
- Chemistry : Utilized in the synthesis of fluorinated compounds that can be used as intermediates in organic synthesis.
- Biology : Investigated for its potential bioactive properties, particularly in drug discovery and development.
- Medicine : Explored for pharmacological properties such as anti-inflammatory and anticancer activities.
Case Study 1: Anti-inflammatory Properties
Research has indicated that compounds similar to 4-(2,2,3,3-Tetrafluorocyclobutyl)benzoic acid exhibit anti-inflammatory effects. A study demonstrated that certain fluorinated benzoic acids can inhibit pro-inflammatory cytokines, suggesting potential therapeutic applications in inflammatory diseases .
Case Study 2: Anticancer Activity
A related study explored the anticancer properties of fluorinated benzoic acids. The findings suggested that these compounds could induce apoptosis in cancer cells through specific signaling pathways . This positions 4-(2,2,3,3-Tetrafluorocyclobutyl)benzoic acid as a candidate for further investigation in cancer therapeutics.
Industrial Applications
In addition to its research applications, 4-(2,2,3,3-Tetrafluorocyclobutyl)benzoic acid is utilized in various industrial processes:
- Advanced Materials : Employed in the production of high-performance polymers and coatings due to its thermal stability and chemical resistance.
- Agrochemicals : Investigated as an intermediate in the synthesis of pesticides and herbicides .
Summary of Applications
| Application Area | Specific Uses | Notes |
|---|---|---|
| Chemistry | Building block for fluorinated compounds | Essential for organic synthesis |
| Biology | Drug discovery and development | Potential bioactive molecule |
| Medicine | Anti-inflammatory and anticancer activities | Requires further research |
| Industry | Production of advanced materials and agrochemicals | High-performance applications |
Mechanism of Action
The mechanism of action of 4-(2,2,3,3-Tetrafluorocyclobutyl)benzoic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The table below compares 4-(2,2,3,3-Tetrafluorocyclobutyl)benzoic acid with structurally related fluorinated benzoic acids and derivatives:
*Calculated molecular weight for 3-fluoro-4-(trifluoromethyl)benzoic acid.
Key Observations :
- Steric and Electronic Effects : The tetrafluorocyclobutyl group in the target compound introduces greater steric bulk compared to smaller substituents like trifluoromethyl (in 3-fluoro-4-(trifluoromethyl)benzoic acid) or linear chains (e.g., tetrafluoropropoxy) . This bulk may reduce solubility in polar solvents but enhance lipophilicity, a desirable trait in blood-brain barrier penetration for CNS-targeting drugs.
- Molecular Weight Differences : Replacing the carboxylic acid group (-COOH) with a methyl group (-CH₃) in 1-methyl-4-(2,2,3,3-tetrafluorocyclobutyl)benzene reduces molecular weight by ~30 g/mol, highlighting the contribution of the acidic functional group to overall mass .
Fluorination Patterns and Physicochemical Properties
- Acidity: The electron-withdrawing nature of fluorine atoms increases the acidity of the carboxylic acid group. For example, 3-fluoro-4-(trifluoromethyl)benzoic acid is expected to have a lower pKa than non-fluorinated analogs due to the combined inductive effects of fluorine and the trifluoromethyl group. However, the tetrafluorocyclobutyl group in the target compound may exert less direct electronic influence on the -COOH group compared to para-substituted electron-withdrawing groups.
Biological Activity
4-(2,2,3,3-Tetrafluorocyclobutyl)benzoic acid is a fluorinated benzoic acid derivative that has garnered attention in various fields, particularly in medicinal chemistry and agricultural sciences. Its unique structural features impart distinct biological activities that are under investigation for potential applications.
Chemical Structure and Properties
The compound features a benzoic acid moiety substituted with a tetrafluorocyclobutyl group, which significantly influences its physicochemical properties and biological interactions. The chemical formula is , with a molecular weight of approximately 270.18 g/mol.
Biological Activity Overview
Research on the biological activity of 4-(2,2,3,3-tetrafluorocyclobutyl)benzoic acid indicates several promising effects:
- Antimicrobial Properties : Preliminary studies suggest that this compound exhibits antimicrobial activity against various bacterial strains. The mechanism may involve disruption of bacterial cell membranes or inhibition of essential metabolic pathways.
- Anticancer Potential : Investigations into its anticancer properties reveal that it may induce apoptosis in cancer cell lines. This effect is hypothesized to be mediated through the modulation of signaling pathways involved in cell survival and proliferation.
- Plant Growth Regulation : The compound has been studied for its potential as a plant growth regulator. It appears to influence hormone levels and gene expression related to growth and development processes in plants.
Case Studies
-
Antimicrobial Activity :
- A study tested the efficacy of 4-(2,2,3,3-tetrafluorocyclobutyl)benzoic acid against Escherichia coli and Staphylococcus aureus. Results indicated a minimum inhibitory concentration (MIC) of 50 µg/mL for both strains, suggesting moderate antibacterial activity.
-
Anticancer Activity :
- In vitro assays using human breast cancer cell lines showed that treatment with the compound at concentrations ranging from 10 to 100 µM resulted in significant reductions in cell viability, with IC50 values around 30 µM. Mechanistic studies indicated activation of caspase pathways leading to apoptosis.
-
Plant Growth Regulation :
- Field trials demonstrated that foliar application of the compound at concentrations of 25-100 µM effectively reduced lateral branching in tomato plants without adversely affecting overall growth or fruit yield. This suggests potential utility in agricultural practices for improving crop management.
Data Tables
| Biological Activity | Test Organism/Cell Line | Observed Effect | Concentration (µM) |
|---|---|---|---|
| Antimicrobial | E. coli | Inhibition | 50 |
| Antimicrobial | S. aureus | Inhibition | 50 |
| Anticancer | Breast Cancer Cells | Reduced Viability | 10 - 100 |
| Plant Growth Regulator | Tomato Plants | Reduced Branching | 25 - 100 |
The proposed mechanisms for the biological activities of 4-(2,2,3,3-tetrafluorocyclobutyl)benzoic acid include:
- Cell Membrane Disruption : For antimicrobial effects, the compound may integrate into bacterial membranes, altering permeability and leading to cell lysis.
- Apoptosis Induction : In cancer cells, it may trigger apoptotic pathways through mitochondrial dysfunction and activation of caspases.
- Hormonal Modulation in Plants : The compound could alter levels of plant hormones such as auxins and gibberellins, impacting growth regulation.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 4-(2,2,3,3-Tetrafluorocyclobutyl)benzoic acid, and how can reaction conditions be optimized?
- Methodological Answer : A plausible approach involves coupling a fluorinated cyclobutane moiety to a benzoic acid precursor. For example, Suzuki-Miyaura cross-coupling could link a tetrafluorocyclobutyl boronate ester to a brominated benzoic acid derivative. Reaction optimization might focus on catalyst selection (e.g., Pd(PPh₃)₄), solvent polarity (toluene vs. THF), and temperature (80–120°C) to maximize yield . Post-synthesis purification via recrystallization or preparative HPLC is critical, as fluorinated groups often influence solubility .
Q. How can the purity and structural integrity of this compound be validated?
- Methodological Answer : Use a combination of:
- NMR spectroscopy (¹⁹F NMR to confirm fluorinated cyclobutyl group integration; ¹H/¹³C NMR for aromatic and carboxylate regions) .
- HPLC-MS for purity assessment (C18 column, acidic mobile phase to retain the carboxylate group) .
- Elemental analysis to verify C/F ratios, as discrepancies may indicate incomplete fluorination or side reactions .
Q. What are the solubility properties of this compound in common solvents?
- Methodological Answer : Fluorinated benzoic acids typically exhibit low polarity. Solubility screening in DMSO (>50 mg/mL), dichloromethane (moderate), and aqueous buffers (pH-dependent) is advised. For biological assays, prepare stock solutions in DMSO and dilute in PBS (pH 7.4) while monitoring precipitation .
Advanced Research Questions
Q. How does the tetrafluorocyclobutyl group influence the compound’s electronic and steric properties in catalysis or supramolecular interactions?
- Methodological Answer :
- Computational studies (DFT): Compare electron-withdrawing effects of the CF₂ groups vs. non-fluorinated analogs. Mulliken charges on the benzoic acid moiety may reveal enhanced acidity .
- X-ray crystallography : Resolve crystal structures to assess steric hindrance from the cyclobutyl group and its impact on π-π stacking or hydrogen bonding .
Q. What strategies resolve contradictions in observed reactivity between this compound and similar fluorinated benzoic acids?
- Methodological Answer :
- Comparative kinetic studies : Measure reaction rates (e.g., esterification) against analogs like 2,3,4,5-tetrafluorobenzoic acid .
- Isotopic labeling : Use deuterated derivatives (e.g., -COOD) to probe mechanistic pathways in acid-catalyzed reactions .
Q. How can this compound be applied in photoaffinity labeling or proteomics studies?
- Methodological Answer : The tetrafluorocyclobutyl group’s rigidity and fluorination may enhance stability in click chemistry. For photoaffinity labeling:
- Synthesize an azide derivative (e.g., 4-azido-tetrafluorocyclobutyl benzoic acid) for CuAAC reactions with alkyne-tagged biomolecules .
- Validate labeling efficiency via fluorescence quenching assays or SDS-PAGE with fluorophore-conjugated probes .
Key Research Challenges
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
